![molecular formula C14H11N3OS B6418980 N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide CAS No. 1197469-85-4](/img/structure/B6418980.png)
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide, also known as PTCA, is a novel thiophene-based compound that has been studied in recent years for its potential applications in scientific research. PTCA has been found to have interesting biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to have antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for use in drug development. Additionally, it has been investigated for its potential use in cancer research due to its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
Target of Action
The primary target of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide is the enzyme Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide interacts with SDH through a strong hydrogen bond . This interaction inhibits the normal function of SDH, leading to changes in cellular energy production .
Result of Action
The inhibition of SDH by N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide leads to a decrease in cellular energy production. This can result in cell death, making the compound potentially useful as a fungicide . In fact, some derivatives of the compound have shown good fungicidal activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea .
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be easily stored. However, there are some limitations to its use. It is not yet fully understood how it works, and its effects on certain types of cells are still being studied. Additionally, it is not yet known if it is safe for use in humans.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide. It could be further studied for its potential use in drug development, and for its potential use in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it could be further studied for its potential use in cancer research, as well as for its potential use in the treatment of other diseases. Finally, it could be further studied for its potential use in the development of new antibiotics and antifungal agents.
Synthesemethoden
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-chloro-1H-pyrazole and thiophene-2-carboxylic acid in a solvent such as acetonitrile. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture. The third step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. The reaction mixture is then heated and stirred for several hours to complete the synthesis.
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-2-1-9-19-13)16-11-5-3-10(4-6-11)12-7-8-15-17-12/h1-9H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKWZZCLPJZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.